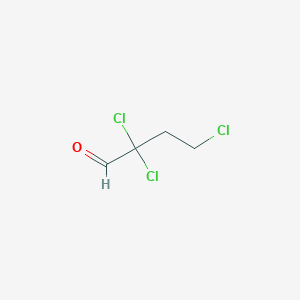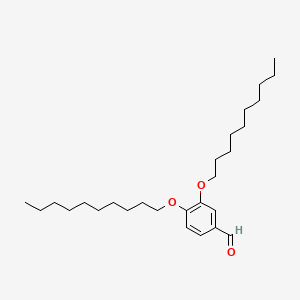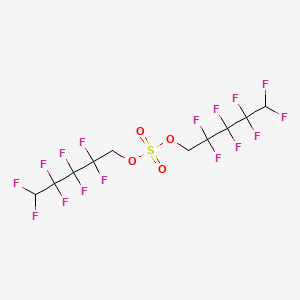
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane
Descripción general
Descripción
The compound “4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane” is a fluorinated organic compound. It contains a difluoromethoxy group (-OCHF2) and a hexafluorobutane group (C4F6), which are both fluorinated structural motifs . Fluorinated compounds often exhibit unique physicochemical characteristics and are frequently used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : The study by Elsheimer, Foti, and Bartberger (1996) discusses the reactions of certain difluorinated compounds, similar in structure to the one , with other chemical agents. This research highlights the potential of such compounds in synthesizing new chemical entities or intermediates in organic chemistry (Elsheimer, Foti, & Bartberger, 1996).
Copolymerization and Material Science : Ito et al. (1979) conducted a study on the copolymerization of fluorinated epoxybutanes, which are structurally similar to the compound . This demonstrates the potential of such compounds in developing new polymeric materials, possibly with unique properties like high resistance to heat or chemicals (Ito, Kaufman, Kratzer, Nakahara, & Paciorek, 1979).
Fluorination Processes : In the field of chemical engineering, Kobayashi et al. (2003) explored the direct fluorination of certain molecules, including those structurally related to 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane. This research is significant for understanding how such compounds can be utilized in industrial processes, especially in the manufacturing of specialized chemicals (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).
Environmental and Health Studies : Kato et al. (2018) investigated per- and polyfluoroalkyl substances, which include chemicals structurally related to the compound . Such studies are crucial in understanding the environmental and health impact of these chemicals, especially considering their widespread use in commercial applications (Kato, Kalathil, Patel, Ye, & Calafat, 2018).
Halogen Bonding in Chemistry : The study by Xu, Cramer, and Vicic (2015) explored halogen bonding with perfluoroalkyl iodides, which could be relevant for understanding interactions involving compounds like 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane. Such research contributes to the broader knowledge of chemical bonding and molecular interactions (Xu, Cramer, & Vicic, 2015).
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .
Mode of Action
The related compound dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane may interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
Dgm has been shown to significantly reduce smad2/3 phosphorylation levels , suggesting that the compound may affect the TGF-β1/Smad pathway.
Result of Action
Dgm has been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane may have similar effects.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(5(11,12)13)4(9,10)1-14-3(7)8/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXZKBNTNAKELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379312 | |
| Record name | 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |
CAS RN |
69948-46-5 | |
| Record name | 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)


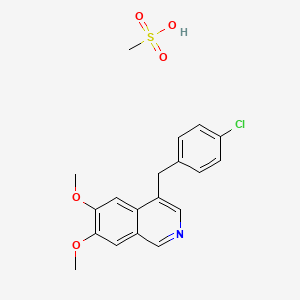
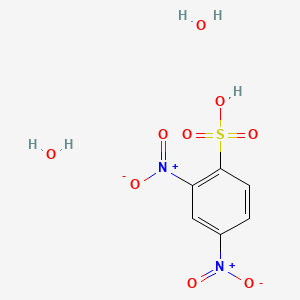
![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)
